Hydrogen Bond Donor Count as a Binary Selection Criterion: N,N-Dimethyl vs. N-Methyl and N-Isopropyl Analogs
The target compound's tertiary N,N-dimethylamide confers zero hydrogen bond donors (HBD = 0), whereas the secondary amide analogs 3-bromo-N-methyl-5-nitrobenzamide (CAS 90050-52-5) and 3-bromo-N-isopropyl-5-nitrobenzamide (CAS 941294-16-2) each possess one HBD, and the primary amide 3-bromo-5-nitrobenzamide (CAS 54321-80-1) possesses two HBDs [1]. In drug design, each additional HBD is associated with an estimated ~1 log unit decrease in passive membrane permeability based on the Lipinski and Veber frameworks [2]. For PROTAC and molecular glue design, tertiary amides lacking HBD are often preferred to avoid competing hydrogen bond interactions with E3 ligase binding sites [3].
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | HBD = 0 (tertiary N,N-dimethyl amide) |
| Comparator Or Baseline | 3-Bromo-N-methyl-5-nitrobenzamide: HBD = 1; 3-Bromo-N-isopropyl-5-nitrobenzamide: HBD = 1; 3-Bromo-5-nitrobenzamide: HBD = 2 |
| Quantified Difference | ΔHBD = -1 vs. N-methyl and N-isopropyl analogs; ΔHBD = -2 vs. primary amide analog |
| Conditions | Computed physicochemical property comparison; PubChem-derived HBD counts for each compound |
Why This Matters
Zero HBD count directly dictates passive permeability potential and eliminates undesired hydrogen bonding in target binding pockets, making this compound systematically preferable for cellular permeability-dependent applications such as PROTAC design over any secondary or primary amide analog.
- [1] PubChem Compound Summary for CID 26967618 (3-Bromo-N,N-dimethyl-5-nitrobenzamide), CID for 3-Bromo-N-methyl-5-nitrobenzamide (CAS 90050-52-5), CID for 3-Bromo-N-isopropyl-5-nitrobenzamide (CAS 941294-16-2), and CID for 3-Bromo-5-nitrobenzamide (CAS 54321-80-1). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov (accessed April 2026). View Source
- [2] Veber DF, Johnson SR, Cheng HY, Smith BR, Ward KW, Kopple KD. Molecular properties that influence the oral bioavailability of drug candidates. J Med Chem. 2002;45(12):2615-2623. doi:10.1021/jm020017n. View Source
- [3] Heinrich T, et al. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. J Med Chem. 2023. Semantic Scholar. https://www.semanticscholar.org (accessed April 2026). View Source
